

# An In-depth Technical Guide to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

**Cat. No.:** B186528

[Get Quote](#)

CAS Number: 58416-04-9

For Researchers, Scientists, and Drug Development Professionals

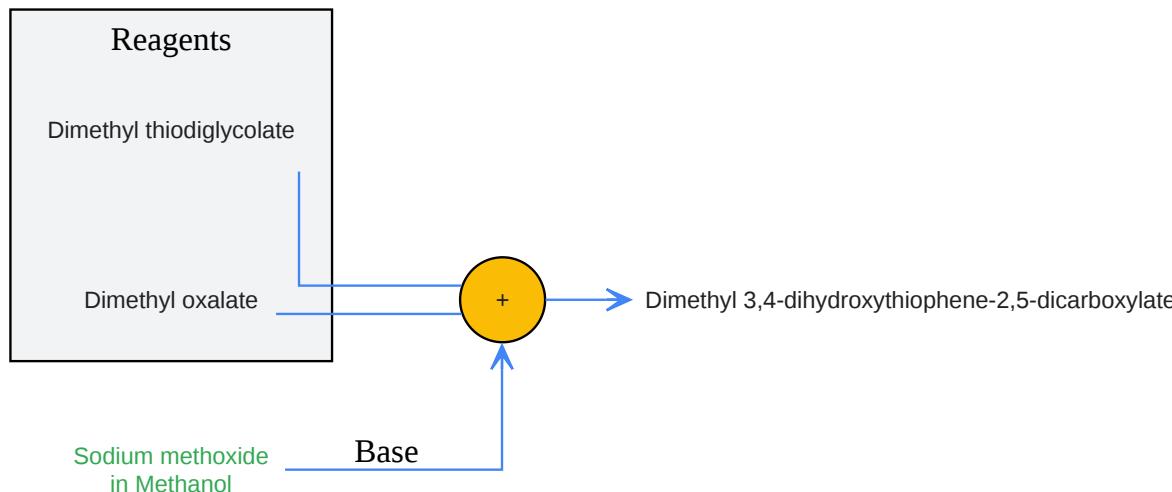
This technical guide provides a comprehensive overview of **Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate**, a versatile heterocyclic compound with significant potential in materials science and as a synthetic intermediate. This document consolidates available data on its chemical properties, synthesis, and applications, offering a valuable resource for researchers in organic chemistry, materials science, and drug discovery.

## Chemical and Physical Properties

**Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate** is a symmetrically substituted thiophene derivative. The presence of two hydroxyl and two methoxycarbonyl groups on the thiophene ring imparts unique electronic and chemical properties, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of **Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate**

| Property                  | Value                                                 | Reference(s)                                                |
|---------------------------|-------------------------------------------------------|-------------------------------------------------------------|
| CAS Number                | 58416-04-9                                            | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula         | C <sub>8</sub> H <sub>8</sub> O <sub>6</sub> S        | <a href="#">[1]</a>                                         |
| Molecular Weight          | 232.21 g/mol                                          | <a href="#">[1]</a>                                         |
| Appearance                | White to off-white solid                              | N/A                                                         |
| Melting Point             | 182 °C                                                | <a href="#">[1]</a>                                         |
| Boiling Point (Predicted) | 378.6 ± 37.0 °C                                       | N/A                                                         |
| Density (Predicted)       | 1.532 ± 0.06 g/cm <sup>3</sup>                        | N/A                                                         |
| pKa (Predicted)           | 8.19 ± 0.20                                           | N/A                                                         |
| Storage                   | Keep in a dark place, sealed in dry, room temperature | <a href="#">[1]</a>                                         |


## Synthesis and Experimental Protocols

The synthesis of **Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate** is not extensively detailed in publicly available literature. However, a well-established protocol for its diethyl ester analogue, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, provides a reliable synthetic route that can be adapted for the dimethyl ester.[\[4\]](#)[\[5\]](#)[\[6\]](#) This method involves the condensation of two key starting materials: a dialkyl thioglycolate and a dialkyl oxalate.

## Proposed Synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

The synthesis is expected to proceed via a base-catalyzed condensation reaction.

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate**.

## Detailed Experimental Protocol (Adapted from Diethyl Ester Synthesis)[4][5]

### Materials:

- Dimethyl thiodiglycolate
- Dimethyl oxalate
- Sodium methoxide
- Anhydrous methanol
- Hydrochloric acid (concentrated)
- Water (deionized)

### Procedure:

- **Reaction Setup:** A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous methanol.
- **Addition of Reactants:** The solution is cooled to 0-5 °C in an ice bath. A solution of dimethyl thioglycolate and dimethyl oxalate in anhydrous methanol is added dropwise to the cooled sodium methoxide solution while maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the condensation reaction.
- **Work-up:** The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water.
- **Precipitation:** The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 1-2. This will cause the precipitation of the crude product.
- **Isolation and Purification:** The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

## Applications

**Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate** is a valuable intermediate in the synthesis of various organic materials and potentially in the development of novel pharmaceuticals.

## Precursor for Conducting Polymers

A primary application of this compound is as a precursor for the synthesis of 3,4-alkylenedioxythiophenes, which are monomers for widely used conducting polymers like PEDOT (poly(3,4-ethylenedioxythiophene)).[\[5\]](#)[\[7\]](#)

Workflow for PEDOT Precursor Synthesis:



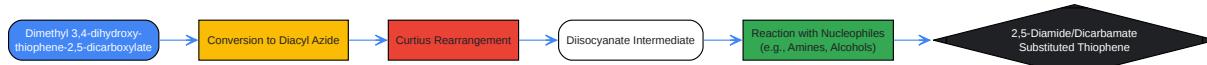

[Click to download full resolution via product page](#)

Figure 2: Synthetic pathway from **Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate** to PEDOT.

## Intermediate in Organic Synthesis

The dicarboxylate and dihydroxy functionalities of this molecule allow for a variety of chemical transformations, making it a versatile building block. One noted application is its use in Curtius-like rearrangement reactions to produce 2,5-diamide-substituted five-membered heterocycles. [1][2][3] These diamide structures can be valuable scaffolds in medicinal chemistry.

Conceptual Workflow for Diamide Synthesis:



[Click to download full resolution via product page](#)

Figure 3: Conceptual workflow for the synthesis of diamide-substituted thiophenes.

## Biological Activity and Drug Development Potential

Currently, there is a notable lack of publicly available data on the specific biological activities of **Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate**. However, the thiophene scaffold is a well-recognized privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[8] Derivatives of structurally related thiophenes have shown a wide range of biological activities.

For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been investigated for their potent anticancer and antimicrobial activities.[9][10] This suggests that the

core 3,4-disubstituted-2,5-dicarboxylate thiophene scaffold could be a promising starting point for the design of novel therapeutic agents.

Given the presence of the dihydroxythiophene moiety, a catechol-like structure, this compound could potentially exhibit antioxidant properties or interact with metal-containing enzymes. However, without experimental data, these remain speculative areas for future research.

Table 2: Summary of Known Biological Activities of Structurally Related Thiophene Derivatives

| Thiophene Derivative Class              | Reported Biological Activities                                                                             | Reference(s) |
|-----------------------------------------|------------------------------------------------------------------------------------------------------------|--------------|
| 2,5-Diaminothiophene-3,4-dicarboxylates | Anticancer, Antimicrobial, Antidiabetic (PTP-1B inhibition)                                                | [9][10]      |
| Substituted Thiophene-2-carboxamides    | Antioxidant, Antibacterial, Antifungal, Anti-inflammatory, Antitumor                                       | [11]         |
| General Thiophene Derivatives           | Antimicrobial, Antiviral, Anti-inflammatory, Larvicidal, Antioxidant, Insecticidal, Cytotoxic, Nematicidal | [12]         |

The diverse biological activities of related thiophene compounds underscore the potential of **Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate** as a scaffold for the development of new drugs. Further investigation into its biological profile is warranted.

## Conclusion

**Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate** is a valuable and versatile chemical compound with established applications as a precursor in materials science, particularly for conducting polymers. Its chemical structure also presents significant opportunities for its use as an intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. While its own biological activity remains to be elucidated, the known therapeutic properties of related thiophene derivatives suggest that this compound and its

analogues are worthy of further investigation in the field of drug discovery. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester | 58416-04-9 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | 1822-66-8 [chemicalbook.com]
- 7. CN102002057B - Preparation method for 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186528#dimethyl-3-4-dihydroxythiophene-2-5-dicarboxylate-cas-number-58416-04-9>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)